N-desmethyl enzalutamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-desmetil MDV 3100 implica la desmetilación del Enzalutamida. Este proceso generalmente emplea enzimas del citocromo P450, específicamente CYP2C8 y CYP3A4, que catalizan la reacción de desmetilación . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y ajustes controlados de temperatura para garantizar una actividad enzimática óptima .

Métodos de Producción Industrial

La producción industrial de N-desmetil MDV 3100 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de biorreactores para facilitar las reacciones enzimáticas, asegurando un alto rendimiento y pureza del producto final. El compuesto se purifica luego utilizando técnicas cromatográficas y se cristaliza para su uso posterior .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-desmetil MDV 3100 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, lo que lleva a la formación de diferentes derivados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y niveles de pH para garantizar las vías de reacción deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos que retienen la estructura central de N-desmetil MDV 3100 .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-desmethyl enzalutamide exhibits pharmacological activities similar to its parent compound, enzalutamide. Both compounds inhibit androgen binding to androgen receptors and impede the nuclear translocation of activated androgen receptors, thereby disrupting androgen receptor signaling pathways crucial for prostate cancer cell proliferation. Studies have demonstrated that this compound can effectively decrease tumor volume in preclinical models, suggesting its potential as a therapeutic agent in prostate cancer treatment .

Bioanalytical Methods

The quantification of this compound is essential for understanding its pharmacokinetics and therapeutic efficacy. A validated bioanalytical method utilizing liquid chromatography-tandem mass spectrometry has been developed to measure plasma concentrations of both enzalutamide and this compound. This method adheres to European Medicines Agency guidelines and has shown high precision and accuracy in clinical settings, with a calibration range covering 500 to 50,000 ng/mL .

Key Findings from Bioanalytical Studies:

- Precision : Within- and between-day precisions were <8%.

- Stability : this compound remained stable for up to 14 months at -40 °C.

- Recovery Rates : Mean recovery rates were reported as 100% for enzalutamide and 141% for this compound .

Clinical Implications

This compound has been studied extensively in clinical trials focusing on metastatic castration-resistant prostate cancer. The pharmacokinetic/pharmacodynamic relationship between this compound and treatment outcomes has been explored, indicating that adequate exposure levels correlate with improved patient responses .

Case Studies

- Clinical Trial CRPC2 : In a phase 3 trial involving patients previously treated with docetaxel, the efficacy of enzalutamide was evaluated alongside its metabolite. Results indicated that both compounds contributed to significant reductions in prostate-specific antigen levels, a marker for prostate cancer progression .

- Real-World Evidence : Observational studies have reported on the effectiveness of this compound in patients with varying degrees of hepatic impairment, demonstrating its potential utility across diverse patient populations .

Mecanismo De Acción

N-desmetil MDV 3100 ejerce sus efectos inhibiendo el receptor de andrógenos. Se une al receptor con alta afinidad, evitando la unión de andrógenos como la testosterona. Esta inhibición bloquea la activación y la translocación nuclear del receptor, evitando así la transcripción de genes que responden a los andrógenos . El compuesto también interfiere con la unión al ADN del receptor de andrógenos, inhibiendo aún más su actividad .

Comparación Con Compuestos Similares

N-desmetil MDV 3100 es único debido a su alta potencia y acción específica sobre el receptor de andrógenos. Los compuestos similares incluyen:

Enzalutamida: El compuesto padre, que también inhibe el receptor de andrógenos pero se metaboliza a N-desmetil MDV 3100 para sus efectos activos.

Bicalutamida: Otro inhibidor del receptor de andrógenos, pero con menor afinidad y actividad agonista parcial en comparación con N-desmetil MDV 3100.

Apalutamida: Un compuesto similar con una estructura química diferente pero un mecanismo de acción similar.

N-desmetil MDV 3100 destaca por su mayor potencia y eficacia en la inhibición de la actividad del receptor de andrógenos, lo que lo convierte en un compuesto valioso en el tratamiento del cáncer de próstata resistente a la castración .

Actividad Biológica

N-desmethyl enzalutamide (NDE) is an active metabolite of enzalutamide, a potent androgen receptor inhibitor used primarily in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Understanding the biological activity of NDE is crucial for optimizing therapeutic strategies and predicting drug interactions. This article reviews the pharmacokinetics, mechanisms of action, and clinical implications of NDE, drawing from diverse research findings.

Pharmacokinetics of this compound

NDE is formed from enzalutamide primarily through the action of cytochrome P450 enzymes, notably CYP2C8 and CYP3A4. The pharmacokinetic profile of NDE has been characterized in various studies, highlighting its significance in the therapeutic efficacy of enzalutamide.

| Parameter | Enzalutamide | This compound |

|---|---|---|

| Half-life (t₁/₂) | 5.8 days | 7.8 days |

| Steady State Achieved | Day 28 | Day 9 |

| Cmax (µg/mL) | Variable | Variable |

| AUC (h*µg/mL) | Dose-proportional | Dose-proportional |

| Plasma Protein Binding | 97-98% | 95% |

The mean time to maximum concentration (tmax) for NDE is approximately 132 hours post-dose, indicating a slow absorption rate compared to enzalutamide, which achieves its peak concentration more rapidly .

This compound retains significant biological activity, contributing to the overall efficacy of enzalutamide in mCRPC. It acts by inhibiting androgen receptor signaling pathways, similar to its parent compound. Notably, NDE has been shown to exhibit a stronger inhibitory effect on certain drug transporters compared to enzalutamide itself.

- Inhibition of Drug Transporters : NDE demonstrates potent inhibition of transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs), which can alter the pharmacokinetics of co-administered drugs. This inhibition suggests that while NDE contributes to therapeutic effects, it may also lead to significant drug-drug interactions .

- Induction of Drug Metabolizing Enzymes : While enzalutamide induces several cytochrome P450 enzymes (notably CYP3A4), NDE exhibits weak induction properties. This differential effect may influence the metabolism of other drugs during concurrent therapy .

Clinical Findings and Case Studies

Clinical studies have elucidated the role of this compound in enhancing treatment outcomes for patients with mCRPC.

Case Study Insights

- Phase III Trials : In a pivotal Phase III trial involving 1,199 patients with mCRPC, both enzalutamide and its metabolite were monitored for plasma concentrations. The study found that higher trough levels of both compounds correlated with improved overall survival rates .

- Real-World Evidence : A real-world study assessed the pharmacokinetic/pharmacodynamic relationship between enzalutamide and NDE in mCRPC patients. Results indicated that exposure to both compounds was associated with enhanced treatment response, suggesting that monitoring NDE levels could optimize therapeutic strategies .

- Post-Hoc Analyses : Analyses from various trials indicated consistent efficacy across diverse populations, including Japanese patients, where treatment with enzalutamide significantly reduced mortality risk compared to placebo .

Propiedades

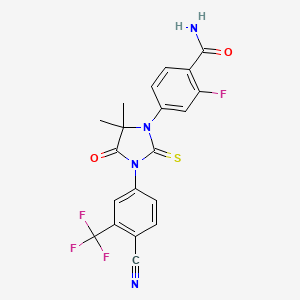

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFOGZGIBIQRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111408 | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-16-1 | |

| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does N-desmethyl enzalutamide interact with its target and what are the downstream effects?

A1: this compound, like its parent compound enzalutamide, acts as an androgen receptor inhibitor. Both molecules bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone [, , ]. This inhibition disrupts downstream signaling pathways crucial for prostate cancer cell growth and survival.

Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound?

A2: this compound exhibits its own distinct pharmacokinetic profile. Research suggests it possesses clinically relevant anti-androgen capacities comparable to enzalutamide []. Studies have explored the relationship between its exposure levels and treatment response in patients with metastatic castration-resistant prostate cancer (mCRPC) [, ]. Further research has investigated the pharmacokinetic/pharmacodynamic relationship of enzalutamide and this compound in mCRPC patients [, ].

Q3: How does the structure of this compound relate to its activity?

A3: While specific structure-activity relationship (SAR) data for this compound might require further investigation, it's known that its structure closely resembles enzalutamide. The primary difference lies in the absence of a methyl group. This minor structural modification contributes to the distinct pharmacological profile of this compound compared to enzalutamide, influencing its potency, selectivity, and overall activity [].

Q4: What analytical methods are employed to study this compound?

A4: Several analytical methods have been developed and validated for the quantification of enzalutamide and this compound in biological samples. These include:

- HPLC-UV: This method, utilizing high performance liquid chromatography with ultraviolet detection, offers a simple and effective approach for quantifying both compounds in plasma from patients with mCRPC [, ].

- LC-MS/MS: This highly sensitive and specific method, employing liquid chromatography coupled with tandem mass spectrometry, allows for the simultaneous measurement of enzalutamide, this compound, and other metabolites in various biological matrices, including human plasma and animal tissues [, , ].

Q5: What is known about the potential for drug-drug interactions with this compound?

A5: Research suggests that both enzalutamide and this compound can interact with drug-metabolizing enzymes and transporters. Enzalutamide, for instance, can induce CYP3A4, a key enzyme involved in drug metabolism, potentially decreasing the levels of co-administered drugs metabolized by this enzyme [, ]. This compound, on the other hand, exhibits a stronger inhibitory effect on drug transporters like P-glycoprotein (P-gp), potentially increasing the exposure to co-administered drugs that are substrates of these transporters [, ]. This emphasizes the need for careful consideration of potential drug interactions in patients receiving enzalutamide therapy.

Q6: How does this compound distribute in the body?

A7: While this compound's distribution properties haven't been extensively studied in humans, research in mice provides valuable insights. Studies using LC-MS/MS determined the brain-to-plasma concentration ratios in mice, indicating that this compound achieves a higher concentration in the brain compared to enzalutamide []. This finding suggests that this compound may effectively penetrate the blood-brain barrier, highlighting its potential for targeting tumors in the central nervous system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.